4-Phenyldibenzothiophene
Overview
Description
4-Phenyldibenzothiophene is an organic compound that belongs to the class of dibenzothiophenes. It is characterized by a thiophene ring fused with two benzene rings and a phenyl group attached to the fourth position of the dibenzothiophene structure.
Scientific Research Applications
4-Phenyldibenzothiophene has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the behavior of sulfur-containing aromatic compounds in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the petrochemical industry for understanding the composition and behavior of crude oils and refining processes
Future Directions
The future directions of 4-Phenyldibenzothiophene research could involve further exploration of its presence in crude oils and rock samples, and its implications for understanding the source facies, depositional environments, and thermal maturity indicators . Additionally, the synthesis methods could be further optimized for higher yields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyldibenzothiophene can be achieved through a one-pot method involving the formation of the thiophene ring. This process typically involves the use of dihalobenzenes and phenyllithium as starting materials . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be efficient and cost-effective, utilizing readily available reactants and minimizing waste. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyldibenzothiophene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and other electrophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the electrophile used.
Mechanism of Action
The mechanism of action of 4-Phenyldibenzothiophene involves its interaction with molecular targets and pathways within biological systems. It can act as an inhibitor or modulator of specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Dibenzothiophene: Lacks the phenyl group attached to the fourth position.
Benzo[b]naphtho[2,1-d]thiophene: Contains an additional fused benzene ring.
Dimethyldibenzothiophenes: Substituted with methyl groups instead of a phenyl group
Uniqueness: 4-Phenyldibenzothiophene is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-phenyldibenzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12S/c1-2-7-13(8-3-1)14-10-6-11-16-15-9-4-5-12-17(15)19-18(14)16/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCNAHBDZUYGJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2SC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423764 | |
Record name | 4-Phenyldibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104601-39-0 | |
Record name | 4-Phenyldibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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